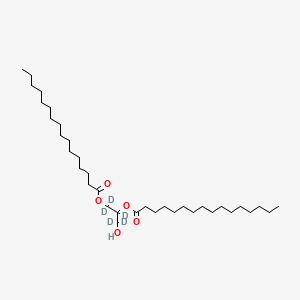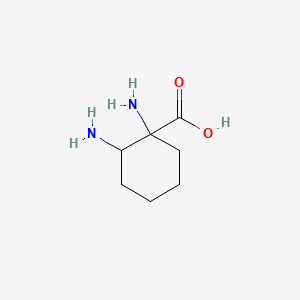
ダサチニブカルボン酸エチルエステル
概要
説明
Dasatinib Carboxylic Acid Ethyl Ester is a derivative of dasatinib, a potent tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. This compound is characterized by its molecular formula C24H28ClN7O3S and a molecular weight of 530.04 g/mol . It is used extensively in research settings for the development and validation of analytical methods.
科学的研究の応用
Dasatinib Carboxylic Acid Ethyl Ester is widely used in scientific research, particularly in:
Chemistry: As a reference standard for analytical method development and validation.
Biology: In studies involving kinase inhibition and signal transduction pathways.
Medicine: For the development of new therapeutic agents targeting tyrosine kinases.
Industry: In the quality control and production of dasatinib and its derivatives
作用機序
Target of Action
Dasatinib Carboxylic Acid Ethyl Ester is a derivative of Dasatinib, a potent tyrosine kinase inhibitor . Its primary targets include BCR-ABL , SRC family kinases (SRC, LCK, YES, FYN) , c-KIT , EPHA2 , and PDGFRβ . These targets play crucial roles in the pathogenesis of diseases like chronic myeloid leukemia (CML) and acute lymphocytic leukemia (ALL) .
Mode of Action
Dasatinib Carboxylic Acid Ethyl Ester, like Dasatinib, inhibits the tyrosine kinase activity of its targets . It inhibits both the active and inactive conformations of the ABL kinase domain . This inhibition leads to a decrease in the uncontrolled activity of the ABL tyrosine kinase associated with CML and ALL . It also inhibits several other kinases involved in cancer, including several SRC-family kinases .
Biochemical Pathways
The inhibition of the tyrosine kinase activity of BCR-ABL and other kinases disrupts several biochemical pathways involved in the growth and proliferation of cancer cells . This disruption leads to a decrease in the uncontrolled growth and proliferation characteristic of diseases like CML and ALL .
Pharmacokinetics
Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 h . Only 20% of the oral dose is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 h . Dasatinib absorption is decreased by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors), and it is also subject to drug interactions with CYP3A4 inducers or inhibitors .
Result of Action
The inhibition of the tyrosine kinase activity of BCR-ABL and other kinases by Dasatinib Carboxylic Acid Ethyl Ester leads to a decrease in the uncontrolled growth and proliferation of cancer cells . This results in the treatment of diseases like CML and ALL .
Action Environment
The absorption of Dasatinib is influenced by the gastric pH . Dasatinib, being a weak base drug, dissolves better in an acidic environment and precipitates in the small intestine . Therefore, the action, efficacy, and stability of Dasatinib Carboxylic Acid Ethyl Ester can be influenced by the pH of the environment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dasatinib Carboxylic Acid Ethyl Ester typically involves the esterification of dasatinib carboxylic acid. One common method is the Steglich esterification, which employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often in solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of Dasatinib Carboxylic Acid Ethyl Ester follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly used to achieve the desired product quality .
化学反応の分析
Types of Reactions
Dasatinib Carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into carboxylic acids and alcohols.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Esterification: Uses DCC and DMAP in solvents like dichloromethane.
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Involves nucleophiles such as amines or alcohols under various conditions
Major Products
The major products formed from these reactions include the parent carboxylic acid, various esters, and substituted derivatives depending on the reagents and conditions used .
類似化合物との比較
Similar Compounds
Dabrafenib: Another kinase inhibitor used in cancer treatment.
Patellamide A: A cyclic peptide with anticancer properties.
Ixabepilone: A microtubule inhibitor used in chemotherapy.
Epothilone: A class of microtubule-stabilizing agents.
Uniqueness
Dasatinib Carboxylic Acid Ethyl Ester is unique due to its specific inhibition of a broad spectrum of kinases, making it highly effective in treating various forms of leukemia. Its ability to inhibit both active and inactive conformations of the ABL kinase domain sets it apart from other similar compounds .
特性
IUPAC Name |
ethyl 2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN7O3S/c1-4-35-21(33)14-31-8-10-32(11-9-31)20-12-19(27-16(3)28-20)29-24-26-13-18(36-24)23(34)30-22-15(2)6-5-7-17(22)25/h5-7,12-13H,4,8-11,14H2,1-3H3,(H,30,34)(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKNTZZGCSNLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728430 | |
| Record name | Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910297-62-0 | |
| Record name | Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Mono[2-(perfluorooctyl)ethyl] Glucuronide](/img/structure/B588334.png)




![1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588346.png)

![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)


